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Compound of Interest

Compound Name: Byssochlamic acid

Cat. No.: B1196817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data of

Byssochlamic acid, a mycotoxin produced by the fungus Byssochlamys fulva. The elucidation

of its complex structure has been made possible through the application of advanced

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). This document collates and presents the key spectroscopic data and

experimental methodologies to serve as a valuable resource for researchers in natural product

chemistry, toxicology, and drug development.

Spectroscopic Data Analysis
The structural determination of Byssochlamic acid (C₁₈H₂₀O₆, Molar Mass: 332.4 g/mol )

relies on the interpretation of its unique spectral fingerprints. The following sections detail the

quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial information about the carbon-hydrogen framework of

Byssochlamic acid. The chemical shifts (δ) are reported in parts per million (ppm) and

referenced to a standard solvent signal.

Table 1: ¹H NMR Spectroscopic Data for Byssochlamic Acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.88 s 1H H-9

4.98 d, J = 9.9 Hz 1H H-1

3.12 m 1H H-5

2.85 dd, J = 14.1, 5.1 Hz 1H H-4a

2.65 dd, J = 14.1, 8.1 Hz 1H H-4b

2.35 m 2H H-1'

1.70 m 2H H-2'

1.28 s 3H H-11

1.05 t, J = 7.4 Hz 3H H-3'

0.95 d, J = 6.8 Hz 3H H-10

Data extracted from the supporting information of the enantiospecific synthesis of (+)-

Byssochlamic Acid by White et al. (2000).

Table 2: ¹³C NMR Spectroscopic Data for Byssochlamic Acid
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Chemical Shift (δ) ppm Carbon Type Assignment

177.4 C C-12

171.0 C C-2

159.8 C C-8

118.8 C C-7

89.2 CH C-1

82.0 C C-6

46.1 CH C-5

38.8 CH₂ C-4

35.8 CH₂ C-1'

29.9 CH C-3

21.6 CH₂ C-2'

19.8 CH₃ C-11

14.2 CH₃ C-3'

13.9 CH₃ C-10

Data extracted from the supporting information of the enantiospecific synthesis of (+)-

Byssochlamic Acid by White et al. (2000).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of Byssochlamic acid, as well as its fragmentation pattern upon ionization, which aids in

structural elucidation.

Table 3: Mass Spectrometry Data for Byssochlamic Acid
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m/z (Da) Relative Intensity (%) Proposed Fragment

332.1260 100
[M]+ (Calculated for C₁₈H₂₀O₆:

332.1259)

304 - [M - CO]+

288 - [M - CO₂]+

261 - [M - C₄H₅O₂]+

233 - [M - C₅H₇O₃]+

205 - [M - C₆H₇O₄]+

Note: Detailed fragmentation data with relative intensities is often specific to the ionization

method and collision energy used and may not be publicly available in a standardized format.

The fragments listed are based on common fragmentation patterns for similar compounds.

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental

procedures. The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation: A sample of pure Byssochlamic acid (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is

often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise

ratio.
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Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the entire proton

chemical shift range.

Acquisition Time: An acquisition time of 2-4 seconds is employed.

¹³C NMR Spectroscopy Parameters:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to

the lower natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2 seconds is common.

Spectral Width: A spectral width of approximately 200-220 ppm is used to encompass all

carbon resonances.

Mass Spectrometry
Sample Preparation: A dilute solution of Byssochlamic acid is prepared in a suitable solvent

(e.g., methanol or acetonitrile).

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques

such as Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a mass analyzer

like Time-of-Flight (TOF) or Orbitrap.

LC-MS/MS Analysis:

Chromatography: The sample is injected into a liquid chromatography system, typically with

a C18 reversed-phase column. A gradient elution with solvents such as water (often with

0.1% formic acid) and acetonitrile is used to separate the analyte from any impurities.

Ionization: The eluent from the LC is introduced into the ESI source where the molecules are

ionized.
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Mass Analysis: The mass spectrometer is operated in full scan mode to detect the molecular

ion and in tandem MS (MS/MS) mode to induce fragmentation and detect the resulting

fragment ions. In MS/MS, the precursor ion of Byssochlamic acid (m/z 333 for [M+H]⁺ or

355 for [M+Na]⁺ in positive ion mode) is selected and fragmented by collision-induced

dissociation (CID).

Visualizations
To aid in the understanding of the analytical workflow, the following diagrams illustrate the key

processes involved in the spectroscopic analysis of Byssochlamic acid.
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Workflow for the spectroscopic analysis of Byssochlamic acid.
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Proposed fragmentation pathway of Byssochlamic acid in MS.

To cite this document: BenchChem. [Spectroscopic Unveiling of Byssochlamic Acid: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196817#spectroscopic-data-analysis-of-
byssochlamic-acid-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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